molecular formula C14H17NO B14213540 1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one CAS No. 827613-86-5

1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one

Katalognummer: B14213540
CAS-Nummer: 827613-86-5
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: BXOKZUVKRSHDBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-amino acid derivative, cyclization can be induced using reagents like thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-tert-Butyl-3-methyl-4-phenylazetidin-2-one: A closely related compound with similar structural features.

    1-tert-Butyl-3-methyl-4-phenylazetidin-2-ol: Another related compound with a hydroxyl group instead of a ketone.

Uniqueness

1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and phenyl groups can affect its steric and electronic properties, making it distinct from other azetidinones.

Eigenschaften

CAS-Nummer

827613-86-5

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

1-tert-butyl-3-methyl-4-phenylazet-2-one

InChI

InChI=1S/C14H17NO/c1-10-12(11-8-6-5-7-9-11)15(13(10)16)14(2,3)4/h5-9H,1-4H3

InChI-Schlüssel

BXOKZUVKRSHDBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C1=O)C(C)(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.